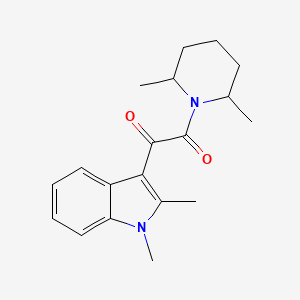

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12-8-7-9-13(2)21(12)19(23)18(22)17-14(3)20(4)16-11-6-5-10-15(16)17/h5-6,10-13H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWUDJQFEMKJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting from a suitable precursor, such as 2-methylindole, through a Friedel-Crafts acylation reaction.

Introduction of the Piperidine Moiety: This step could involve the reaction of the indole derivative with a piperidine derivative under basic conditions.

Final Coupling: The final step might involve coupling the intermediate with an appropriate reagent to form the ethane-1,2-dione moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield a fully saturated compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound for drug development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The piperidine moiety might enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Piperidine/Piperazine Substituents: The target compound’s 2,6-dimethylpiperidine group contrasts with the 3-methylpiperidine in CAS 862813-97-6 and the 4-benzoylpiperazine in CID:507883 . CID:507883’s benzoylpiperazine moiety contributes to its non-toxic profile and high binding affinity, possibly due to increased π-π stacking interactions with target proteins .

Core Heterocyclic Systems :

- The target’s indole core is shared with CID:507883 and CAS 862813-97-6, whereas BMS626529 uses a pyrrolo[2,3-c]pyridine core . Indole derivatives are often explored for kinase inhibition (e.g., FGFR2 in ), while pyrrolopyridine systems like BMS626529 target viral glycoproteins .

Biological Activity :

- CID:507883 demonstrates FGFR2 inhibition with favorable pharmacokinetics, suggesting the target compound’s indole-dione scaffold may have similar applications .

- BMS626529 highlights the therapeutic versatility of dione derivatives, though its larger molecular weight (473.5 g/mol) may limit blood-brain barrier penetration compared to the target compound .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione?

- Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^k factorial design can identify critical factors influencing yield and purity while minimizing experimental runs . NMR and HRMS (as in ) should validate structural integrity, with statistical analysis (ANOVA) to resolve parameter interactions .

Q. How can impurities in the final product be systematically identified and quantified?

- Methodological Answer : Employ HPLC or UPLC with high-resolution mass spectrometry (HRMS) to detect impurities. Use spiking experiments with synthesized analogs (e.g., lists related impurities in indole derivatives) to confirm retention times. Acceptance criteria should align with ICH guidelines (e.g., ≤0.15% for unspecified impurities) .

Q. What safety protocols are critical during handling due to the compound’s structural complexity?

- Methodological Answer : Follow GHS hazard classifications (e.g., H302, H315, H319) as outlined in Safety Data Sheets (SDS) for structurally similar piperidine derivatives (). Implement engineering controls (fume hoods) and personal protective equipment (PPE) to mitigate inhalation and dermal exposure risks .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for modifying substituents on the indole or piperidine moieties?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and thermodynamic stability of intermediates. For example, ICReDD’s reaction path search methods () integrate quantum calculations with experimental feedback to optimize substituent effects on reactivity . Tools like COMSOL Multiphysics can simulate reaction kinetics under varying conditions .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low reproducibility?

- Methodological Answer : Conduct Design of Experiments (DoE) to isolate confounding variables (e.g., moisture sensitivity, side reactions). Use LC-MS/MS to track unexpected byproducts () and compare with computational predictions (). Reproducibility issues may require revisiting reaction fundamentals (e.g., solvent purity, inert atmosphere) as per CRDC subclass RDF2050112 .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ STD-NMR or surface plasmon resonance (SPR) to study binding affinities. For structural analogs (e.g., ), pyridine and indole substituents influence bioactivity; similar SAR studies can guide modifications. Molecular docking simulations (AutoDock Vina) paired with in vitro assays validate hypotheses .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

- Methodological Answer : Follow OECD guidelines for biodegradability testing (e.g., closed bottle test). Use QSAR models to predict ecotoxicity (e.g., bioaccumulation potential) if experimental data are lacking (). Advanced oxidation processes (AOPs) can simulate degradation pathways under environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.